molecular formula C17H23N5O2 B3012323 N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide CAS No. 1207019-48-4

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide

Cat. No. B3012323
CAS RN: 1207019-48-4
M. Wt: 329.404
InChI Key: BWXTXFIKWHVLKW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group (CONH2), an ether group (R-O-R’), and a pyrimidine ring (a six-membered ring with two nitrogen atoms). These functional groups suggest that this compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the ethylamino and methoxy groups. The final step would likely involve the formation of the amide bond .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the pyrimidine ring, along with the various other functional groups, would give this molecule a three-dimensional structure that could potentially allow it to interact with a variety of other molecules .


Chemical Reactions Analysis

Amines, such as the ethylamino group in this compound, are generally basic and can participate in a variety of reactions. They can act as nucleophiles in substitution reactions, or they can accept a proton to form a positively charged ammonium ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups it contains would all influence its properties .

Scientific Research Applications

Synthesis of Antibacterial Agents

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide: can be utilized in the synthesis of novel antibacterial agents. The compound’s structure allows for the incorporation into polymers that exhibit antimicrobial properties. These polymers can be used to coat medical devices, reducing the risk of hospital-acquired infections .

Development of Peptide Nucleic Acid (PNA) Oligonucleotide Conjugates

This compound is a potential precursor in the synthesis of PNA oligonucleotide conjugates. These conjugates are of significant interest due to their applications in the biomedical and diagnostic fields as antigene and molecular sensors. Efficient synthesis methods for PNAs can lower costs and increase their availability for broader use .

Creation of Stimuli-responsive Polymersomes

The compound’s derivatives can be incorporated into block copolymers to form polymersomes. These polymersomes can be designed to respond to environmental stimuli, making them useful in targeted drug delivery systems. The polymersomes can encapsulate therapeutic agents and release them at specific sites or in response to specific triggers .

Synthesis of Unnatural Amino Acids

In the field of synthetic chemistry, this compound can be used as an intermediate in the synthesis of unnatural amino acids. These amino acids are crucial for developing new pharmaceuticals and studying protein functions and structures .

Production of Chiral Compounds

The compound’s structure lends itself to the synthesis of chiral compounds, which are important in the pharmaceutical industry. Chiral compounds can have different biological activities depending on their orientation, and this compound can help in creating enantiomerically pure substances .

Intermediate in Antibiotic Synthesis

This compound serves as an important intermediate in the synthesis of new antibiotics, such as ceftolozane. Ceftolozane is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by similar structures

Mode of Action

The presence of the ethylamino and methoxy groups could potentially influence the compound’s binding affinity and specificity .

Biochemical Pathways

Given the presence of the pyrimidine ring in its structure, it might interfere with nucleic acid synthesis or metabolism, but this is purely speculative and requires further investigation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and hence its activity. Similarly, the presence of other molecules could either enhance or inhibit its action through synergistic or antagonistic effects .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential uses. If it has medicinal properties, for example, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects .

properties

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-4-18-15-11-16(22-12(2)21-15)19-9-10-20-17(23)13-7-5-6-8-14(13)24-3/h5-8,11H,4,9-10H2,1-3H3,(H,20,23)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXTXFIKWHVLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide

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